molecular formula C10H8N2S B8551943 N-Propargylbenzothiazol-2-amine

N-Propargylbenzothiazol-2-amine

Cat. No. B8551943
M. Wt: 188.25 g/mol
InChI Key: UJFOEKXRGYPMKM-UHFFFAOYSA-N
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Patent
US04535088

Procedure details

A mixture of compound (f) (1.0 g), 80% methanol (20 ml) and potassium carbonate (1.0 g) was refluxed by heating for 1 hour and evaporated to remove the solvent. The residue was extracted with chloroform. The extract was washed with water, dried, and evaporated to remove the solvent. The residue was applied to column chromatography on silica gel (20 g) to give 2-(2-propynylamino)benzothiazole (g) (829 mg, yield 100%) from chloroform eluate: mp. 134°-135° C. (acetone-hexane).
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
compound ( f )
Quantity
1 g
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
reactant
Reaction Step Two
Quantity
1 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([N:4]([C:8]1[S:9][C:10]2[CH:16]=[CH:15][CH:14]=[CH:13][C:11]=2[N:12]=1)[C:5]#[C:6][CH3:7])(=O)C.CO.C(=O)([O-])[O-].[K+].[K+]>C(Cl)(Cl)Cl>[CH2:5]([NH:4][C:8]1[S:9][C:10]2[CH:16]=[CH:15][CH:14]=[CH:13][C:11]=2[N:12]=1)[C:6]#[CH:7] |f:2.3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)(Cl)Cl
Step Two
Name
compound ( f )
Quantity
1 g
Type
reactant
Smiles
C(C)(=O)N(C#CC)C=1SC2=C(N1)C=CC=C2
Name
Quantity
20 mL
Type
reactant
Smiles
CO
Name
Quantity
1 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed
TEMPERATURE
Type
TEMPERATURE
Details
by heating for 1 hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
to remove the solvent
EXTRACTION
Type
EXTRACTION
Details
The residue was extracted with chloroform
WASH
Type
WASH
Details
The extract was washed with water
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
to remove the solvent

Outcomes

Product
Name
Type
product
Smiles
C(C#C)NC=1SC2=C(N1)C=CC=C2
Measurements
Type Value Analysis
AMOUNT: MASS 829 mg
YIELD: PERCENTYIELD 100%
YIELD: CALCULATEDPERCENTYIELD 101.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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